molecular formula C11H12ClNO3 B7870095 5-Chloro-2-morpholin-4-ylbenzoic acid

5-Chloro-2-morpholin-4-ylbenzoic acid

Cat. No.: B7870095
M. Wt: 241.67 g/mol
InChI Key: HCXWVEFBJYGVAM-UHFFFAOYSA-N
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Description

5-Chloro-2-morpholin-4-ylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position and a morpholine ring at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing chlorine atom and the hydrophilic morpholine group, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

5-chloro-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXWVEFBJYGVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Cl (5), morpholine (2) C₁₁H₁₂ClNO₃ 241.67 Morpholine enhances hydrophilicity
5-Chloro-4-fluoro-2-nitrobenzoic acid Cl (5), F (4), NO₂ (2) C₇H₃ClFNO₄ 233.56 Nitro group increases acidity
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid Cl (5), methoxybenzylamino (5), morpholine (2) C₂₀H₂₂ClN₂O₅ 405.85 Methoxy and benzyl groups add bulk
2-Chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid Cl (2), complex furyl-pyrazole substituent (4) C₂₂H₁₄Cl₂N₂O₄ 441.26 Extended conjugation for potential π-π interactions

Key Observations

Substituent Effects on Solubility: The morpholine group in the target compound likely improves aqueous solubility compared to analogs with nitro (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) or bulky aromatic substituents (e.g., the pyrazole-furyl derivative in ).

Acidity and Reactivity :

  • The nitro group in increases the acidity of the benzoic acid moiety (pKa ~1–2) compared to morpholine-substituted analogs, where the morpholine’s electron-donating nature may slightly reduce acidity.

Biological Activity :

  • Compounds with morpholine (target and ) are often explored as kinase inhibitors or antimicrobial agents due to their ability to form hydrogen bonds.
  • The pyrazole-furyl derivative in may exhibit enhanced binding to biological targets via π-π stacking or hydrophobic interactions.

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